2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
CAS No.:
Cat. No.: VC13463365
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 2-[(1-benzylpyrrolidin-3-yl)-methylamino]ethanol |
| Standard InChI | InChI=1S/C14H22N2O/c1-15(9-10-17)14-7-8-16(12-14)11-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
| Standard InChI Key | MTRQJONYPRIQNA-UHFFFAOYSA-N |
| SMILES | CN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is a chemical compound with the CAS number 1353964-48-3 and the molecular formula C14H22N2O . This compound belongs to a class of organic molecules that contain both nitrogen and oxygen atoms, which are crucial for its chemical properties and potential applications.
Synthesis and Preparation
While specific synthesis methods for 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol are not detailed in the available literature, compounds with similar structures are typically synthesized through multi-step reactions involving alkylation, amination, and reduction processes.
Comparison with Similar Compounds
Compounds like 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS: 1353996-79-8) and 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS: 1353954-73-0) share similar structural motifs but differ in their specific arrangements and functional groups . These differences can significantly affect their chemical and biological properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol | 1353964-48-3 | C14H22N2O | Not specified |
| 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol | 1353996-79-8 | C15H24N2O | 248.36 g/mol |
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | 1353954-73-0 | C16H26N2O | 262.39 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume